molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid

2-[(3-bromophenyl)thio]Benzoic acid

Cat. No.: B8603865
M. Wt: 309.18 g/mol
InChI Key: WTURFORPERPPRJ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)thio]Benzoic Acid is a synthetic benzoic acid derivative characterized by a thioether linkage connecting a 3-bromophenyl group to the ortho-position of the benzoic acid core. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures . The electron-rich thioether bridge can influence the electronic properties of the molecule and contribute to its binding affinity with biological targets . While the specific biological profile of this exact compound requires further investigation, analogous benzenemethanol derivatives containing the (3-bromophenyl)thio moiety have been identified as candidates for pharmaceutical and materials science applications due to their unique physicochemical properties . The compound's mechanism of action in biological systems is not fully elucidated but may involve interactions with enzymes or receptors, potentially modulating oxidative stress pathways or signal transduction mechanisms . As a building block, it is primarily used in the development of potential therapeutic agents and advanced materials. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C13H9BrO2S

Molecular Weight

309.18 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9BrO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

WTURFORPERPPRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Thiosalicylic acid undergoes deprotonation in the presence of sodium acetate, generating a thiolate ion that attacks the electrophilic carbon of 3-bromophenyl bromide. The reaction proceeds in methanol at room temperature, achieving a yield of 99.1% after 1 hour. Key parameters include:

  • Solvent : Methanol facilitates solubility of both reactants while stabilizing the thiolate intermediate.

  • Base : Sodium acetate (1.1 equivalents) ensures controlled deprotonation without over-basification.

  • Stoichiometry : A 1:1 molar ratio of thiosalicylic acid to 3-bromophenyl bromide minimizes side reactions.

Post-reaction workup involves diluting the mixture with water, followed by filtration and drying to isolate the product as a white solid.

Coupling Reactions Using Transition Metal Catalysts

Transition metal-catalyzed couplings offer an alternative route, particularly for substrates sensitive to harsh nucleophilic conditions. A copper-mediated Ullmann-type coupling has been explored, utilizing methyl 2-bromobenzoate and 3-bromobenzenethiol.

Catalytic System and Conditions

The reaction employs copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C for 24 hours. The ester-protected benzoic acid prevents carboxylate interference during coupling.

ParameterValue
CatalystCuI, 1,10-phenanthroline
SolventDMF
Temperature110°C
Yield85%

After coupling, the methyl ester is hydrolyzed using aqueous NaOH (2M) in ethanol to regenerate the carboxylic acid functionality.

Protective Group Strategies

Protective group chemistry is critical when functional groups compete during synthesis. For instance, methyl 2-mercaptobenzoate can be used to temporarily mask the carboxylic acid, enabling selective thioether formation.

Stepwise Synthesis

  • Protection : Methylation of thiosalicylic acid with methanol and sulfuric acid yields methyl 2-mercaptobenzoate.

  • Thioether Formation : Reaction with 3-bromophenyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 6 hours).

  • Deprotection : Hydrolysis with LiOH in tetrahydrofuran (THF)/water (4:1) at room temperature.

This method achieves an overall yield of 78%, with HPLC purity >98%.

Comparative Analysis of Methodologies

The table below contrasts key metrics for the discussed methods:

MethodYieldPurityReaction TimeComplexity
Nucleophilic Substitution99.1%95%1 hourLow
Copper-Catalyzed Coupling85%97%24 hoursModerate
Protective Group Route78%98%8 hoursHigh

Key Findings :

  • Nucleophilic substitution offers the highest yield and shortest reaction time but requires precise stoichiometry.

  • Copper-mediated coupling, while slower, avoids competing side reactions in polyfunctional substrates.

  • Protective group strategies, though complex, ensure regioselectivity in multifunctional systems.

Challenges and Optimization Opportunities

Side Reactions

Compounds with multiple reactive sites, such as the bromine substituent, may undergo unintended substitutions. For example, the bromine on the phenyl ring could participate in further coupling if reaction temperatures exceed 100°C. Mitigation strategies include:

  • Using lower temperatures (e.g., 60°C) in polar aprotic solvents like DMF.

  • Incorporating directing groups to enhance regioselectivity.

Purification Techniques

Recrystallization from ethanol or aqueous ethanol remains the most effective purification method, yielding products with >95% purity. Column chromatography, though effective for complex mixtures, increases process time and cost .

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)thio]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-bromophenyl)thio]Benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)thio]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution but may raise toxicity risks .
  • Thioether Stability : Thioether linkages are prone to oxidation, but fluorinated analogs (e.g., -CF₃) may exhibit greater stability under physiological conditions .

Key Insights :

  • While 2-[(3-bromophenyl)thio]benzoic acid itself lacks direct activity data, its amino-substituted analog (2-[(3-bromophenyl)amino]benzoic acid) inhibits aldo-keto reductase AKR1C3, a target in hormone-dependent cancers .
  • Thiophene-containing derivatives demonstrate moderate anticancer activity, suggesting that the bromophenyl thio analog could similarly interact with cellular targets like tubulin or DNA topoisomerases .

Q & A

Basic: What are the common synthetic routes for preparing 2-[(3-bromophenyl)thio]benzoic acid?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. For SNAr, the thiol group reacts with a pre-functionalized bromobenzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, Ullmann or C–S coupling reactions using copper catalysts can directly attach the 3-bromophenylthiol group to the benzoic acid scaffold. Ensure inert atmosphere and controlled heating (80–120°C) to minimize side reactions .

Advanced: How can regioselectivity be controlled during the introduction of the 3-bromophenylthio group?

Answer:
Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be optimized using directing groups or steric control. For example, pre-functionalizing the benzoic acid with a boronic ester at the ortho position directs coupling to the desired site. Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity (DMF vs. THF) also influence selectivity. Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically .

Basic: What analytical techniques are recommended for characterizing 2-[(3-bromophenyl)thio]benzoic acid?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., aromatic proton splitting patterns).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • HPLC : Assesses purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .

Advanced: How can contradictions in NMR data due to rotational isomers be resolved?

Answer:
Rotational isomers from restricted thioether bond rotation may split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures (e.g., 60–80°C in DMSO-d₆). Alternatively, computational modeling (DFT) predicts energy barriers for rotation, aiding assignment .

Basic: What storage conditions ensure long-term stability of 2-[(3-bromophenyl)thio]benzoic acid?

Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Pre-dry the compound under vacuum (24 hours) to remove residual solvents, which can catalyze decomposition .

Advanced: How to identify degradation products under accelerated stability conditions?

Answer:
Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via HPLC-MS. Compare degradation peaks with synthesized standards (e.g., sulfoxide or disulfide byproducts). Use Q-TOF-MS for accurate mass determination of unknown fragments .

Advanced: What strategies mitigate interference from the bromine atom in spectroscopic analysis?

Answer:
Bromine’s quadrupolar effects broaden NMR signals. Use deuterated DMSO to enhance solubility and reduce aggregation. For X-ray crystallography, heavy atom effects from bromine aid structure determination but require high-resolution data (≤0.8 Å) to resolve positional disorder .

Basic: How to assess the compound’s solubility for in vitro assays?

Answer:
Perform a tiered solubility screen:

Test in DMSO (stock solution, 10 mM).

Dilute into aqueous buffers (PBS, pH 7.4) with co-solvents (≤1% Tween-80) if precipitation occurs.

Quantify via UV-Vis spectroscopy (λmax ~270 nm for benzoic acid derivatives) .

Advanced: How to evaluate 2-[(3-bromophenyl)thio]benzoic acid as a kinase inhibitor?

Answer:
Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or Src). Pair with molecular docking studies (AutoDock Vina) to predict binding modes to the ATP pocket. Validate selectivity via kinome-wide profiling at 1 µM .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:
Apply density functional theory (DFT) to calculate thioether bond dissociation energies and redox potentials. Use QSAR models to predict metabolic pathways (e.g., CYP450-mediated oxidation). Validate with microsomal stability assays (human liver microsomes + NADPH) .

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